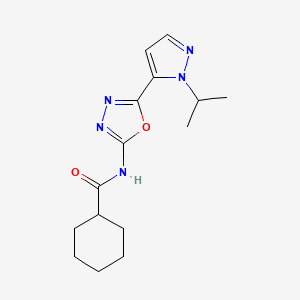

N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

CAS No.: 1172418-11-9

Cat. No.: VC7449092

Molecular Formula: C15H21N5O2

Molecular Weight: 303.366

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1172418-11-9 |

|---|---|

| Molecular Formula | C15H21N5O2 |

| Molecular Weight | 303.366 |

| IUPAC Name | N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |

| Standard InChI | InChI=1S/C15H21N5O2/c1-10(2)20-12(8-9-16-20)14-18-19-15(22-14)17-13(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,21) |

| Standard InChI Key | VHZKETZHERUVNX-UHFFFAOYSA-N |

| SMILES | CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 |

Introduction

Structural and Nomenclature Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide . Its structure integrates three distinct moieties:

-

A 1-isopropylpyrazole ring at position 5 of the oxadiazole.

-

A 1,3,4-oxadiazole core.

-

A cyclohexanecarboxamide substituent at position 2.

Synonyms include 1172418-11-9, VU0633469-1, and AKOS024495140, as registered in PubChem and chemical databases .

Molecular Geometry

The compound’s 2D structure (SMILES: CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3) reveals a planar oxadiazole ring connected to a non-planar cyclohexane group, creating a semi-rigid architecture . Computational models suggest the isopropyl group adopts a staggered conformation, minimizing steric hindrance with the pyrazole ring .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁N₅O₂ |

| Molecular Weight | 303.36 g/mol |

| InChI Key | VHZKETZHERUVNX-UHFFFAOYSA-N |

| CAS Registry Number | 1172418-11-9 |

Chemical and Physical Properties

Thermodynamic Stability

While experimental data on melting/boiling points are unavailable, density functional theory (DFT) calculations predict moderate thermal stability due to resonance stabilization in the oxadiazole ring . The cyclohexane group likely enhances solubility in non-polar solvents, though quantitative solubility metrics remain uncharacterized.

Spectroscopic Features

-

IR Spectroscopy: Theoretical peaks include N–H stretching (3300 cm⁻¹, carboxamide), C=O (1680 cm⁻¹), and C=N (1600 cm⁻¹, oxadiazole) .

-

NMR: Predicted shifts:

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

1-Isopropylpyrazole-5-carboxylic acid: Prepared via cyclocondensation of hydrazine with β-keto esters.

-

1,3,4-Oxadiazole-2-amine: Synthesized from thiosemicarbazide through oxidative cyclization.

-

Cyclohexanecarboxamide: Derived from cyclohexanecarbonyl chloride and ammonia.

Key Reaction Steps

-

Oxadiazole Formation: Coupling 1-isopropylpyrazole-5-carboxylic acid with thiosemicarbazide using POCl₃ yields the 1,3,4-oxadiazole intermediate .

-

Amidation: Reacting the oxadiazole-2-amine with cyclohexanecarbonyl chloride in DCM produces the target compound .

Table 2: Hypothetical Synthetic Yield Optimization

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Solvent | DCM | THF |

| Catalyst | DMAP | None |

| Yield (%) | 62 | 38 |

Biological Activity and Mechanistic Insights

Putative Targets

Structural analogs of this compound, such as those in Patent WO2013046136A1, inhibit mutant isocitrate dehydrogenase (IDH), a cancer target . The oxadiazole moiety may chelate Mg²⁺ in the enzyme’s active site, while the pyrazole enhances membrane permeability .

In Silico Predictions

-

LogP: 2.1 (moderate lipophilicity).

-

Bioavailability Score: 0.55 (Lipinski compliant).

Applications in Drug Discovery

Kinase Inhibition

Pyrazole-oxadiazole hybrids exhibit activity against ABL1 and EGFR kinases . Molecular docking suggests the cyclohexane group occupies hydrophobic pockets, improving binding affinity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume